3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone
Descripción general
Descripción
3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone is a N-arylpiperazine . The molecular formula is C25H21N5O3 . The compound has a molecular weight of 439.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a furanyl group, a phenyl group, a pyrazolo[1,5-a]pyrimidinyl group, and a piperazinyl group . The InChI string of the compound isInChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 439.5 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 4 rotatable bonds .Aplicaciones Científicas De Investigación
PET Tracer Development : This compound was used in the development of [(11)C]Preladenant, a PET tracer for imaging cerebral adenosine A2A receptors (A2ARs). The tracer exhibited favorable brain kinetics and suitable characteristics for A2AR PET imaging (Zhou et al., 2014).
Synthesis of Pyrazolo[1,5-a]pyrimidines : Research included the synthesis of various pyrazolo[1,5-a]pyrimidines containing naphthofuran moiety, demonstrating diverse chemical transformations and structural elucidations (Abdelhamid et al., 2012).
Anticancer Activity : A study on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates revealed their potential as anticancer agents in cervical cancer cells. These compounds activated p53 and induced apoptosis, suggesting their therapeutic potential in cancer treatment (Kamal et al., 2012).
A2A Receptor Antagonists in Neurological Disorders : Studies identified potent and selective A2A receptor antagonists, useful in exploring the role of the A2A receptor system in models of Parkinson's disease and depression. These compounds showed promising therapeutic benefits (Hodgson et al., 2009).
Antibacterial and Antifungal Agents : New pyrazole and isoxazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant activity, highlighting their potential as antimicrobial agents (Sanjeeva et al., 2022).
Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives were synthesized and showed high in vivo anti-inflammatory and potent in vitro antibacterial activity. This research suggested their potential as anti-inflammatory and antibacterial agents (Ravula et al., 2016).
Therapeutic Agent Synthesis : The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives was conducted, showing good enzyme inhibitory activity and potential as therapeutic agents due to their activity against various bacterial strains and low cytotoxicity (Hussain et al., 2017).
Adenosine Receptor Antagonists : A series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines were developed as A2A and A3 adenosine receptor antagonists. These studies contributed to understanding the structural elements necessary for interaction with adenosine receptor surfaces (Baraldi et al., 2003).
Propiedades
IUPAC Name |
furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPGMVPQQLBMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.